n-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide
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Overview
Description
N-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound, featuring an indazole moiety and a methoxy group, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Moiety: Starting from a suitable precursor, the indazole ring can be formed through cyclization reactions.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like methyl iodide.
Coupling Reactions: The final step involves coupling the indazole derivative with a benzamide precursor under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of efficient catalysts to speed up reactions.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminophenyl)benzamide: Lacks the indazole and methoxy groups.
4-((6-Methoxy-1h-indazol-1-yl)methyl)benzamide: Lacks the aminophenyl group.
Uniqueness
N-(2-Aminophenyl)-4-((6-methoxy-1h-indazol-1-yl)methyl)benzamide is unique due to its combination of an indazole moiety, a methoxy group, and an aminophenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
920315-17-9 |
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Molecular Formula |
C22H20N4O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(6-methoxyindazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O2/c1-28-18-11-10-17-13-24-26(21(17)12-18)14-15-6-8-16(9-7-15)22(27)25-20-5-3-2-4-19(20)23/h2-13H,14,23H2,1H3,(H,25,27) |
InChI Key |
BCYDFVYYEGQYHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=NN2CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
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